2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile
CAS No.: 1965309-20-9
Cat. No.: VC13666418
Molecular Formula: C8H5Cl2F2N3O
Molecular Weight: 268.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965309-20-9 |
|---|---|
| Molecular Formula | C8H5Cl2F2N3O |
| Molecular Weight | 268.04 g/mol |
| IUPAC Name | 2,4-dichloro-6-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-6-4(2-13)5(9)14-7(10)15-6/h3H2,1H3 |
| Standard InChI Key | ZRQCUXJMGOIFMH-UHFFFAOYSA-N |
| SMILES | CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F |
| Canonical SMILES | CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) features a pyrimidine ring () with the following substituents:
-
Chlorine atoms at positions 2 and 4, enhancing electrophilicity for nucleophilic substitution reactions .
-
A 2,2-difluoropropoxy group at position 6, contributing to lipophilicity and metabolic stability .
-
A cyano group at position 5, enabling participation in cycloaddition or hydrolysis reactions .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.05 g/mol | |
| Purity | ≥97% (HPLC) | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Synthesis and Industrial Preparation
Synthetic Routes
While no direct synthesis protocol for this compound is disclosed in the provided sources, analogous dichloropyrimidines are typically synthesized via:
-
Chlorination of Pyrimidine Precursors: Using reagents like phosphorus oxychloride () or thionyl chloride () .
-
Alkoxylation: Introduction of the 2,2-difluoropropoxy group via nucleophilic substitution with 2,2-difluoropropanol under basic conditions .
-
Cyanidation: Installation of the nitrile group at position 5 using cyanating agents such as copper(I) cyanide .
Example Pathway (Hypothetical):
-
Starting Material: 6-Hydroxy-2,4-dichloropyrimidine-5-carbonitrile.
-
Alkoxylation: Reaction with 2,2-difluoropropyl bromide in the presence of in at 80°C .
-
Purification: Column chromatography or recrystallization to achieve ≥97% purity .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s reactivity profile makes it valuable for constructing complex molecules:
-
Anticancer Agents: Dichloropyrimidines are precursors to EGFR inhibitors, as demonstrated in recent studies on non-small cell lung cancer (NSCLC) therapeutics .
-
Antiplatelet Drugs: Analogous compounds (e.g., 4,6-dichloro-2-(propylthio)pyrimidin-5-amine) are intermediates in ticagrelor synthesis, a P2Y₁₂ receptor antagonist .
Structure-Activity Relationship (SAR) Insights
-
The 2,2-difluoropropoxy group may reduce oxidative metabolism, enhancing pharmacokinetic stability .
-
The nitrile group can act as a hydrogen bond acceptor, improving target binding affinity .
| Precautionary Measure | Details |
|---|---|
| Personal Protection | Gloves, goggles, and respiratory mask |
| First Aid | Rinse skin/eyes with water if exposed |
| Storage | Cool, dry place away from oxidizing agents |
Analytical Characterization
Spectroscopic Data
-
NMR: Expected signals include a singlet for the nitrile carbon (~110 ppm in ) and multiplets for the difluoropropoxy group .
Related Compounds and Derivatives
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume